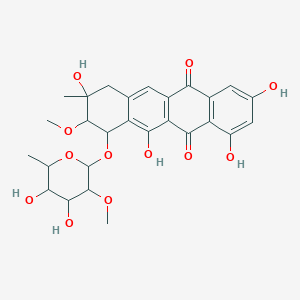
2-Demethylsteffimycin D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Demethylsteffimycin D is a natural product that is derived from the marine microorganism, Streptomyces sp. It belongs to the class of compounds known as macrolides, which are characterized by a large lactone ring structure. This compound has attracted the attention of researchers due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Selective Activity Against Ras Oncogene-Expressed Cells
2-Demethylsteffimycin D has been identified as a new anthracycline with potential applications in targeting cells expressing the ras oncogene. This property was discovered during in vitro screenings aimed at finding agents active against ras oncogene-expressed cells. This suggests its potential use in specific cancer therapies where the ras oncogene plays a crucial role (Suzukake-Tsuchiya et al., 1990).
Analogous Antibiotics and Drug Efficacy
While direct studies on 2-Demethylsteffimycin D are limited, research on related compounds, such as other anthracyclines and tetracycline antibiotics, provides indirect insights. These studies evaluate the clinical efficacy of similar compounds in treating infections and their pharmacokinetics. For instance, the clinical evaluation of demethylchlortetracycline in infections of the lower respiratory tract, urinary tract, or skin provides insights into the potential applications of chemically related compounds like 2-Demethylsteffimycin D (Vosti et al., 1961).
Biosynthetic Pathways and Modifications
Research on biosynthetic pathways and modifications of similar compounds can also shed light on the potential modifications and optimizations of 2-Demethylsteffimycin D. For example, studies on the conversion of (2S)‐Arginine to (2S,3R)‐Capreomycidine in the biosynthetic pathway of Streptomyces sp. Strain ATCC11861 reveal the complexities of antibiotic biosynthesis and potential ways to engineer 2-Demethylsteffimycin D for enhanced efficacy or reduced toxicity (Ju et al., 2004).
Structure-Activity Relationship Studies
The study of structural relationships in antibiotics, such as the pseudo intercalated complex formation between actinomycin and DNA binding sequence, provides a framework for understanding how 2-Demethylsteffimycin D might interact with biological targets. These insights are crucial for predicting and enhancing the drug's efficacy and selectivity (Takusagawa et al., 1982).
Potential in Combination Therapy
The potential of 2-Demethylsteffimycin D in combination therapy can be inferred from studies on similar compounds. For example, the combination of bisbenzylisoquinoline alkaloids with antibiotics against MRSA strains indicates that 2-Demethylsteffimycin D could enhance the efficacy of existing antibiotics or be used in multi-drug regimens (Zuo et al., 2011).
Propiedades
Número CAS |
132354-18-8 |
|---|---|
Nombre del producto |
2-Demethylsteffimycin D |
Fórmula molecular |
C27H30O12 |
Peso molecular |
546.5 g/mol |
Nombre IUPAC |
7-(4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl)oxy-2,4,6,9-tetrahydroxy-8-methoxy-9-methyl-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C27H30O12/c1-9-18(30)22(34)24(36-3)26(38-9)39-23-15-10(8-27(2,35)25(23)37-4)5-12-17(20(15)32)21(33)16-13(19(12)31)6-11(28)7-14(16)29/h5-7,9,18,22-26,28-30,32,34-35H,8H2,1-4H3 |
Clave InChI |
MGNUINXAJYRUGK-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=C(C=C5O)O)(C)O)OC)OC)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=C(C=C5O)O)(C)O)OC)OC)O)O |
Sinónimos |
2-demethylsteffimycin D |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



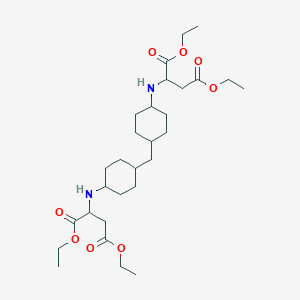
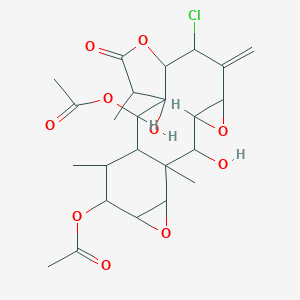
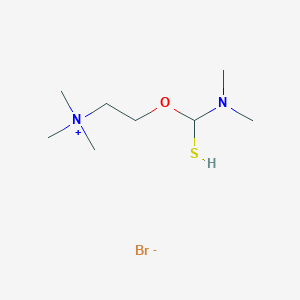
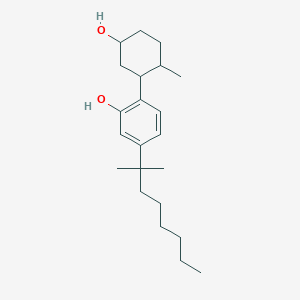
![2-[2-Amino-3,4-dihydroxy-5-(hydroxymethyl)cyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B236036.png)
![2-[2-[[2-Hydroxy-2-[hydroxy-(4-methoxyphenyl)methyl]sulfanylacetyl]amino]ethylsulfanyl]ethyl (4-nitrophenyl) carbonate](/img/structure/B236041.png)
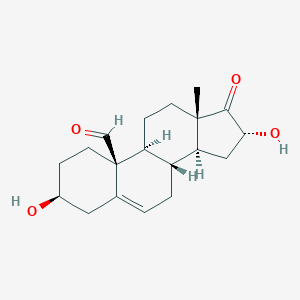

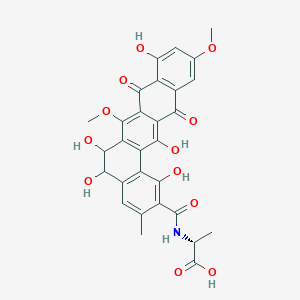

![2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B236116.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,5-dimethoxybenzamide](/img/structure/B236117.png)
![5-(2,3-dichlorophenyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B236120.png)
